molecular formula C22H21NO5 B2750835 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-14-9

5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2750835
CAS No.: 1021060-14-9
M. Wt: 379.412
InChI Key: MMIHVBDUZDJELR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound designed for research applications, particularly in the field of medicinal chemistry and oncology. This molecule belongs to a class of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide derivatives that are investigated as potential inhibitors of Src family kinases (SFKs) . SFKs are non-receptor tyrosine kinases that play a critical role in cancer progression, making them a significant target in contemporary anti-cancer drug discovery . The core 4-oxo-4H-pyran-2-carboxamide structure is a scaffold of high interest in drug design, with various derivatives being synthesized and studied for their biological activities . Researchers can utilize this compound to explore its mechanism of action, binding affinity, and inhibitory effects on specific kinase signaling pathways. Its structural features, including the benzyloxy group and the methoxyphenethyl side chain, are typical modifications aimed at optimizing interactions with the hydrophobic regions of enzyme active sites. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the material safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-26-19-10-6-5-9-17(19)11-12-23-22(25)20-13-18(24)21(15-28-20)27-14-16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIHVBDUZDJELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring with a carboxamide group and methoxy substituents, which contribute to its biological properties. Its molecular formula is C16H17NO5C_{16}H_{17}NO_5, and it has a molecular weight of 303.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Src Kinase Inhibition : Src family kinases (SFKs) are implicated in cancer progression. The compound has been synthesized and evaluated for its ability to inhibit these kinases, which may contribute to its anticancer properties .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

In vitro evaluations have indicated that this compound demonstrates significant inhibitory effects on cancer cell lines. The compound was tested against various human cancer cell lines, showing promising results in reducing cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

These results indicate that the compound may serve as a potential lead in the development of anticancer agents.

Case Studies

  • Case Study on Src Kinase Inhibition : A study focused on the synthesis and evaluation of various derivatives of this compound revealed that certain modifications enhance its inhibitory activity against Src kinases, suggesting a structure-activity relationship that could guide future drug design .
  • Antioxidant Potential : Another investigation assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical activity, supporting its potential use as an antioxidant agent in therapeutic applications .

Scientific Research Applications

Research indicates that 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms of action may include:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific enzymes crucial for cancer cell survival.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical cellular processes. This property is especially relevant in the context of cancer therapy, where targeting metabolic pathways can lead to reduced tumor growth.

Anticancer Studies

A series of studies have evaluated the efficacy of this compound against different cancer cell lines:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition
  • A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • HeLa Cell Line Study : Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the pyran ring or amide nitrogen, leading to divergent pharmacological and physicochemical profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
Target Compound C21H19NO5 365.38 5-benzyloxy, N-(2-methoxyphenethyl) High lipophilicity; uncharacterized bioactivity (inferred)
5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (BI81665) C19H14FNO4 339.32 5-benzyloxy, N-(4-fluorophenyl) Lower molecular weight; potential solubility issues due to fluorophenyl group
5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide C21H19NO5 365.38 5-benzyloxy, N-(4-methoxyphenethyl) Isomeric methoxy position may alter steric/electronic interactions
Piromelatine (N-(2-[5-methoxy-1H-indol-3-yl]ethyl)-4-oxo-4H-pyran-2-carboxamide) C19H19N3O4 353.38 4-oxo-pyran core, indole-ethyl substituent Multitarget agonist (MT1/2/3, 5-HT1A/1D); Phase II clinical trials for Alzheimer’s-related insomnia
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid C13H10O5 246.21 Free carboxylic acid (precursor) Higher polarity (logP ~1.8); used as intermediate in amide synthesis

Key Findings

Substituent Effects on Bioactivity :

  • The N-(2-methoxyphenethyl) group in the target compound introduces steric bulk and electron-donating effects compared to BI81665’s N-(4-fluorophenyl) . This may enhance membrane permeability but reduce solubility .
  • Piromelatine ’s indole-ethyl substituent enables multitarget receptor activation, absent in the target compound due to its methoxyphenethyl group, suggesting divergent therapeutic applications .

Positional Isomerism: The 2-methoxy vs. 4-methoxy substitution on the phenethyl group () alters electronic distribution.

Physicochemical Properties :

  • The target compound’s benzyloxy group increases lipophilicity compared to Piromelatine’s indole moiety, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Notes

  • Substituent variations critically impact target selectivity and drug-likeness, warranting systematic structure-activity relationship (SAR) studies.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide?

Answer:
A multi-step approach is typically employed, starting with the preparation of the pyran-2-carboxamide core. Key steps include:

  • Coupling Reactions: Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the pyran carboxylic acid and 2-methoxyphenethylamine .
  • Protection/Deprotection: The benzyloxy group may require protection (e.g., using tert-butyldimethylsilyl chloride) during acidic or basic conditions to prevent unwanted side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while controlled temperatures (0–25°C) minimize decomposition .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR: 1^1H and 13^13C NMR confirm the presence of the benzyloxy (δ 4.8–5.2 ppm for OCH2_2Ph) and methoxyphenethyl groups (δ 3.7–3.9 ppm for OCH3_3) .
  • HRMS: High-resolution mass spectrometry verifies the molecular formula (e.g., C22_{22}H21_{21}NO5_5) .
  • HPLC-MS: Purity assessment and detection of byproducts (e.g., unreacted starting materials) .

Basic: What functional groups in this compound are most reactive, and how should stability studies be designed?

Answer:

  • Reactive Sites:
    • The 4-oxo group on the pyran ring may undergo nucleophilic addition.
    • The benzyloxy group is susceptible to acidic hydrolysis .
  • Stability Testing:
    • Forced Degradation: Expose to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and thermal (40–60°C) conditions, followed by HPLC to track degradation products .
    • Light Sensitivity: Store in amber vials under inert gas to prevent photolytic cleavage of the methoxy group .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Answer:
Contradictions may arise from assay variability or structural analogs being misattributed. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for enzymatic or cellular assays to ensure reproducibility .
  • Structural Confirmation: Re-analyze compound identity via XRD or 2D NMR if discrepancies persist, as impurities or isomerism (e.g., Z/E configurations) can skew results .
  • Comparative Studies: Test the compound alongside analogs (e.g., replacing benzyloxy with methoxy) to isolate structure-activity contributions .

Advanced: What computational methods are suitable for predicting the binding mode of this compound to kinase targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro with crystal structures of kinases (e.g., PDB ID 4AOF) to model interactions. Key residues (e.g., hinge region Asp-Phe-Gly motifs) should engage the pyran-4-oxo and benzyloxy groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the carboxamide and catalytic lysine residues .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinity changes upon substituent modifications (e.g., methoxy vs. ethoxy) .

Advanced: How can researchers design derivatives to enhance solubility without compromising target affinity?

Answer:

  • Rational Modifications:
    • Introduce polar groups (e.g., hydroxyl or pyridyl) at the benzyloxy para-position to improve aqueous solubility .
    • Replace the methoxy group with trifluoromethoxy to balance lipophilicity and metabolic stability .
  • Prodrug Approach: Convert the carboxamide to a methyl ester for improved permeability, with esterase-mediated activation in vivo .
  • Co-Crystallization: Screen with cyclodextrins or PEG-based excipients to enhance formulation .

Intermediate: What analytical techniques are critical for assessing in vitro metabolic stability?

Answer:

  • Microsomal Incubations: Use human liver microsomes (HLM) with NADPH, followed by LC-MS/MS to quantify parent compound depletion. Monitor metabolites (e.g., O-demethylation of the phenethyl group) .
  • CYP Inhibition Assays: Fluorescent-based assays (e.g., CYP3A4) identify potential drug-drug interactions .
  • High-Resolution Metabolomics: Orbitrap or Q-TOF systems detect phase I/II metabolites, guided by predictive software (e.g., Meteor Nexus) .

Intermediate: How should researchers prioritize molecular targets for this compound in oncology?

Answer:

  • Literature Mining: Focus on structurally related compounds (e.g., pyran-2-carboxamides) with known activity against kinases (e.g., CDK4/6) or epigenetic regulators (e.g., HDACs) .
  • CRISPR Screening: Genome-wide knockout libraries identify synthetic lethal targets in cancer cell lines .
  • Proteomics: SILAC-based mass spectrometry quantifies protein expression changes post-treatment, highlighting pathway engagement (e.g., apoptosis or DNA repair) .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

  • Formulation Optimization: Nanoemulsions or lipid-based carriers improve oral absorption .
  • PK/PD Modeling: Use non-compartmental analysis (WinNonlin) to correlate dosing regimens with target coverage .
  • Bypass Metabolism: Intraperitoneal or subcutaneous administration routes reduce first-pass effects .

Advanced: How can researchers validate off-target effects identified in phenotypic screens?

Answer:

  • Chemical Proteomics: Use immobilized compound pull-downs with SILAC-labeled lysates to identify interacting proteins .
  • Kinase Profiling: Broad-panel assays (e.g., Eurofins KinaseScan) quantify inhibition across 400+ kinases .
  • CRISPR Rescue: Introduce mutations in suspected off-targets (e.g., gatekeeper residues) to confirm phenotype reversal .

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